molecular formula C13H26N2O3 B1293076 Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate CAS No. 771572-33-9

Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate

Cat. No. B1293076
CAS RN: 771572-33-9
M. Wt: 258.36 g/mol
InChI Key: YGIWHMMPMLSJEC-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate" is a chemical intermediate that is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl piperidine-1-carboxylate derivatives, which are important intermediates in the synthesis of biologically active compounds, including anticancer drugs, nociceptin antagonists, and other pharmaceutical agents . These intermediates are versatile in medicinal chemistry due to their piperidine core, a common motif in drug design.

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives involves multiple steps, starting from commercially available materials. For instance, tert-butyl 4-oxopiperidine-1-carboxylate is used as a starting material for the synthesis of various substituted piperidine derivatives . The synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, is achieved through nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of up to 71.4% . Additionally, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, is performed through acylation, sulfonation, and substitution with a total yield of 20.2% .

Molecular Structure Analysis

The molecular and crystal structures of these compounds are characterized using various spectroscopic methods, including FTIR, 1H and 13C NMR, and X-ray crystallography . For example, the structure of (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is stabilized by intramolecular hydrogen bonds, as revealed by X-ray analysis . Density functional theory (DFT) calculations are also employed to study the molecular structures and predict the presence of intramolecular hydrogen bonding .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives undergo various chemical reactions to yield compounds with potential biological activity. For instance, the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate leads to the formation of 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for the preparation of diverse piperidine derivatives . The condensation reactions are also used to synthesize compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which are then characterized by spectroscopic methods and evaluated for biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are elucidated through spectroscopic and X-ray diffraction studies. The compounds exhibit various intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to their stability and crystalline properties . The DFT studies provide insights into the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interaction of these compounds with biological targets .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis as an Intermediate : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative of tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate, is synthesized as an important intermediate in biologically active compounds like crizotinib (Kong et al., 2016). This process involves three steps and confirms the structure through MS and 1HNMR spectrum analysis.

  • Key Intermediate for Vandetanib : Another derivative, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, serves as the key intermediate of Vandetanib, a medication used in cancer treatment (Wang et al., 2015). The synthesis route and structure were determined by MS and 1HNMR.

  • Molecular Structure Analysis : Studies on related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, reveal details about molecular packing and structure through X-ray analysis (Didierjean et al., 2004).

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS05 and GHS07 pictograms . The hazard statements associated with the compound are H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-8-5-11(6-9-15)17-10-4-7-14/h11H,4-10,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIWHMMPMLSJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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